2-Amino-1-(thiazol-4-yl)ethanol
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Overview
Description
Hidrosmin is a synthetic bioflavonoid, specifically a flavone, which is used primarily for the treatment of chronic venous insufficiency. It is known for its vasoprotective properties, which help in stabilizing capillaries and improving venous tone. Hidrosmin is derived from diosmin, another bioflavonoid, but has enhanced water solubility and potency .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hidrosmin is synthesized through the hydroxyethylation of diosminThe reaction typically uses methanol as a reaction medium, which results in a higher yield of hidrosmin compared to using water .
Industrial Production Methods
In industrial settings, hidrosmin is produced through a direct compression method. This involves mixing hidrosmin with glycerides and other excipients to form a pharmaceutical composition. The resulting product is then compressed into tablets or capsules for oral administration .
Chemical Reactions Analysis
Types of Reactions
Hidrosmin undergoes several types of chemical reactions, including:
Oxidation: Hidrosmin can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert hidrosmin into its reduced forms.
Substitution: Substitution reactions involve replacing specific functional groups on the hidrosmin molecule with other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various reagents, depending on the desired substitution, are used under controlled conditions
Major Products Formed
The major products formed from these reactions include various hydroxyethylated derivatives of hidrosmin, which retain the bioflavonoid structure but with modified functional groups .
Scientific Research Applications
Hidrosmin has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Used in the treatment of chronic venous insufficiency, diabetic nephropathy, and atherosclerosis. .
Industry: Employed in the formulation of pharmaceutical products for vascular health
Mechanism of Action
Hidrosmin exerts its effects through several mechanisms:
Reduction of Capillary Permeability: It reduces the permeability of capillaries induced by agents like histamine and bradykinin.
Increase in Red Blood Cell Deformability: It enhances the deformability of red blood cells and reduces blood viscosity.
Smooth Muscle Contraction: It induces gradual and sustained contraction of smooth muscle in the vein walls.
Lymphatic Flow Improvement: It dilates lymphatic collectors and increases lymphatic conduction, improving lymphatic flow.
Comparison with Similar Compounds
Similar Compounds
Diosmin: A natural bioflavonoid from which hidrosmin is derived.
Hesperidin: Another bioflavonoid with similar vascular benefits.
Rutin: Known for its antioxidant and anti-inflammatory properties.
Uniqueness of Hidrosmin
Hidrosmin is unique due to its enhanced water solubility and potency compared to diosmin. This makes it more effective in clinical applications, particularly in the treatment of chronic venous insufficiency .
Properties
CAS No. |
113732-76-6 |
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Molecular Formula |
C5H8N2OS |
Molecular Weight |
144.2 g/mol |
IUPAC Name |
2-amino-1-(1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C5H8N2OS/c6-1-5(8)4-2-9-3-7-4/h2-3,5,8H,1,6H2 |
InChI Key |
FETUKTSGBFOXNJ-UHFFFAOYSA-N |
SMILES |
C1=C(N=CS1)C(CN)O |
Canonical SMILES |
C1=C(N=CS1)C(CN)O |
Synonyms |
4-Thiazolemethanol, -alpha--(aminomethyl)- |
Origin of Product |
United States |
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